

# What is the chemical structure of Erythromycin B?

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## Compound of Interest

Compound Name: *Epopromycin B*

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An In-depth Technical Guide to the Chemical Structure of Erythromycin B

## Introduction

Erythromycin B is a macrolide antibiotic and a minor co-metabolite produced during the fermentation of *Saccharopolyspora erythraea*, the same bacterium that produces the more clinically prevalent Erythromycin A.<sup>[1][2]</sup> Structurally, it is known as 12-Deoxyerythromycin, highlighting its key difference from Erythromycin A—the absence of a hydroxyl group at the C12 position of the macrolide ring.<sup>[1][3][4]</sup> Despite being less potent than Erythromycin A, Erythromycin B exhibits broad-spectrum antibiotic activity against Gram-positive and Gram-negative bacteria and has been a subject of interest in the development of semi-synthetic erythromycins due to its enhanced stability in acidic conditions.<sup>[1][2][3]</sup> This guide provides a detailed overview of its chemical structure, physicochemical properties, and biosynthetic pathway.

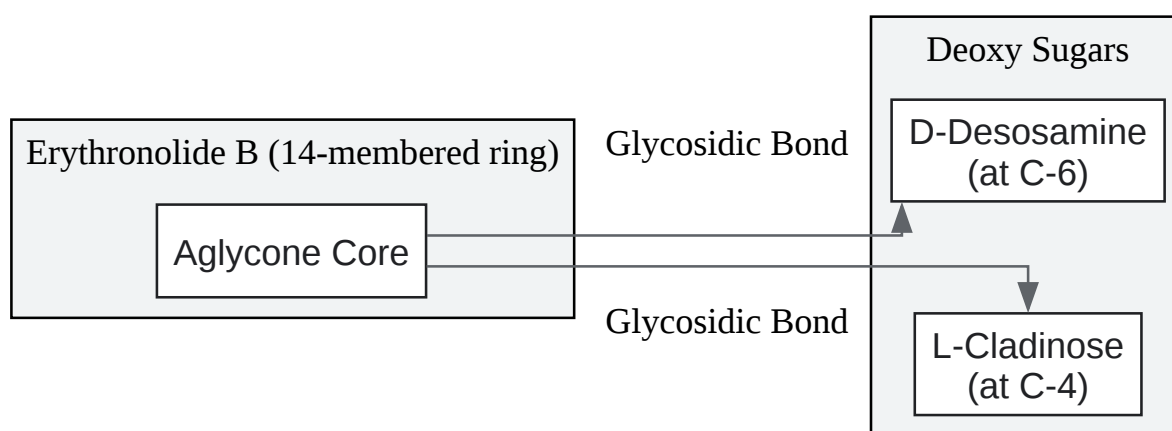
## Core Chemical Structure

Erythromycin B is a complex molecule built upon a 14-membered macrocyclic lactone ring known as erythronolide B.<sup>[5][6]</sup> To this core structure, two deoxy sugar moieties are attached via glycosidic bonds.

- **Macrolide Ring:** The foundation of the molecule is the erythronolide B aglycone.
- **Sugar Moieties:**

- D-Desosamine: A 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl residue is attached at position C-6 of the macrolide ring.[5][6]
- L-Cladinose: A 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl residue is attached at position C-4 of the macrolide ring.[5][6]

The systematic IUPAC name for Erythromycin B is (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione.[1][5][6]



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Caption: Conceptual diagram of Erythromycin B's core components.

## Physicochemical Properties

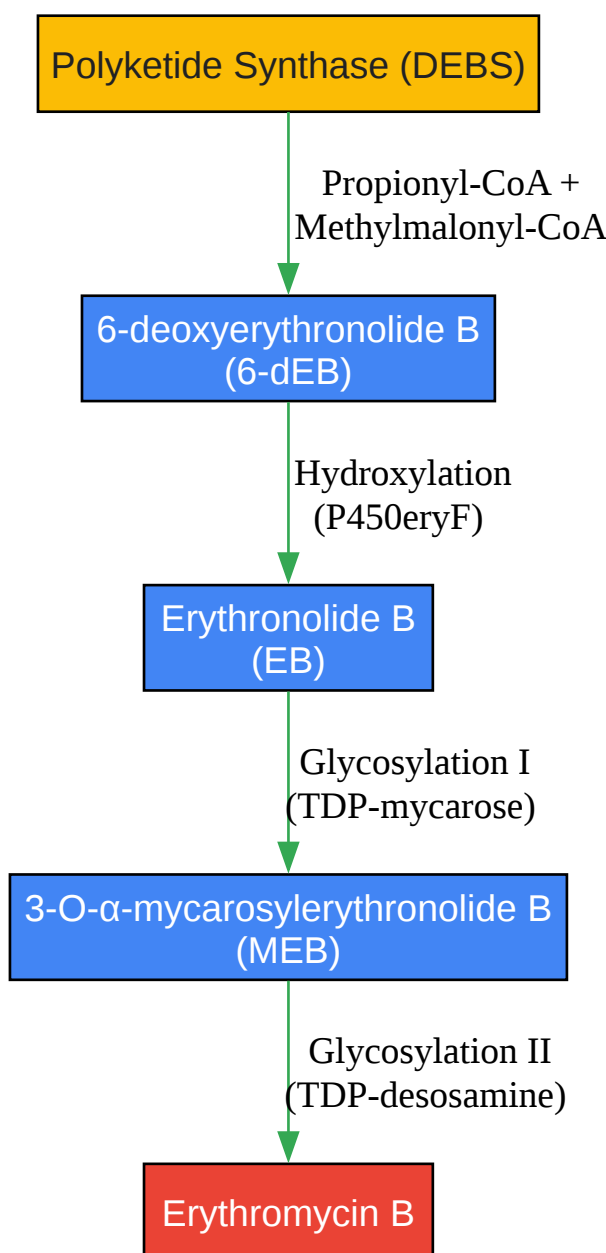
The quantitative physicochemical properties of Erythromycin B are summarized in the table below, providing a comparative reference for research and development professionals.

Property	Value	Reference(s)
Molecular Formula	C37H67NO12	[1][2][5][7]
Molecular Weight	717.93 g/mol	[1][8]
Exact Mass	717.4660 Da	[5]
CAS Number	527-75-3	[1][5][7]
Appearance	White Solid	[1]
Melting Point	>187°C	[1]
Boiling Point	807.6 ± 65.0°C (Predicted)	[1]
Density	1.17 ± 0.1 g/cm <sup>3</sup> (Predicted)	[1]
Solubility	Soluble in Ethanol, Methanol, DMF, DMSO, Water, Ethyl Acetate, Chloroform	[1][2]

## Biosynthesis Pathway

The biosynthesis of Erythromycin is a multi-step enzymatic process. The assembly of the parent macrocyclic aglycone, 6-deoxyerythronolide B (6-dEB), is controlled by a large modular protein known as 6-dEB synthase (DEBS).[9] The subsequent steps to form Erythromycin B are outlined below.

- Hydroxylation: The precursor 6-deoxyerythronolide B (6-dEB) undergoes hydroxylation at the C-6 position. This reaction is catalyzed by the cytochrome P450 enzyme, P450eryF, to form Erythronolide B (EB).[10][11]
- Glycosylation I: The first sugar, TDP-mycarose, is attached to the Erythronolide B intermediate.
- Glycosylation II: The second sugar, TDP-desosamine, is attached to form the final Erythromycin B molecule.



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Caption: Simplified biosynthetic pathway of Erythromycin B.

## Experimental Protocols for Structural Elucidation

The definitive structure of Erythromycin B has been elucidated and confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### Methodology Overview:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is a critical technique for determining the three-dimensional structure of organic molecules. For Erythromycin B, 1D NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are employed.
  - **Purpose:** These experiments identify the chemical environment of each proton and carbon atom and map their connectivity through covalent bonds. For instance,  $^1\text{H}$  NMR spectra help assign protons to specific positions on the macrolide ring and sugar moieties, while  $^{13}\text{C}$  NMR identifies the carbon skeleton.[12][13] 2D techniques like HMBC are used to establish long-range correlations between protons and carbons, which is essential for confirming the attachment points of the sugar residues to the macrolide ring.[13]
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of Erythromycin B, confirming its molecular formula.[5] Tandem MS (MS/MS) experiments provide fragmentation patterns that help in sequencing the sugar moieties and confirming the overall structure.[14]

Detailed experimental protocols, including sample preparation, specific instrument parameters (e.g., spectrometer frequency, pulse sequences, acquisition times), and data processing steps, are typically found within the materials and methods sections of peer-reviewed publications that focus on the isolation and characterization of these compounds.[12] These protocols are highly dependent on the specific instrumentation available.

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